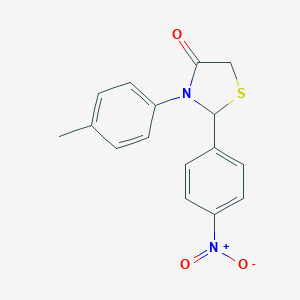
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-methylbenzaldehyde, 4-nitrobenzaldehyde, and thiourea. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The thiazolidinone ring can act as a bioisostere, mimicking the structure of natural substrates and interfering with biological pathways.
相似化合物的比较
Similar Compounds
- 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-2-one
- 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-5-one
Uniqueness
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the specific positioning of the substituents on the thiazolidinone ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C16H14N2O3S |
|---|---|
分子量 |
314.4g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c1-11-2-6-13(7-3-11)17-15(19)10-22-16(17)12-4-8-14(9-5-12)18(20)21/h2-9,16H,10H2,1H3 |
InChI 键 |
AVWLSBMPINCXEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3,4-dimethoxyphenyl)-10-(1H-indol-3-ylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B409671.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409672.png)
![11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409675.png)
![11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409677.png)
![2-benzoyl-6-(2-furyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B409679.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409680.png)
![10-acetyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409681.png)
![10-benzoyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409682.png)
![10-acetyl-11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409684.png)
![5-(4-ethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409686.png)
![2-Bromo-7-(2-fluorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B409687.png)
![5-(4-ethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409688.png)
![4-(1-ethyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-N,N-dimethylaniline](/img/structure/B409690.png)
![4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propenyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B409693.png)
